1-(Bromomethyl)-4-chloro-2,5-difluorobenzene CAS number
1-(Bromomethyl)-4-chloro-2,5-difluorobenzene CAS number
An In-Depth Technical Guide to Halogenated Benzyl Bromides for Advanced Pharmaceutical Synthesis
A Senior Application Scientist's Field Guide to 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene and its Isomeric Analogs: Properties, Synthesis, and Strategic Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them crucial for constructing complex molecular architectures. Among these, substituted benzyl bromides are particularly valuable as versatile electrophilic reagents for introducing key structural motifs.
This guide focuses on the technical intricacies of 1-(bromomethyl)-4-chloro-2,5-difluorobenzene and its closely related isomers. While a specific CAS number for 1-(bromomethyl)-4-chloro-2,5-difluorobenzene is not readily found in major chemical databases, this is not uncommon for novel or less-commercialized compounds. However, a wealth of data exists for its structural isomers, which are commercially available and widely used in research and development. This guide will use these isomers as primary examples to provide a comprehensive understanding of this class of compounds. For instance, the isomer 1-bromo-4-(chloromethyl)-2,5-difluorobenzene is registered under CAS number 1341660-62-5[1]. This document will provide researchers, scientists, and drug development professionals with a deep dive into the synthesis, properties, applications, and safe handling of these potent chemical intermediates.
Physicochemical Properties and Structural Analysis
The precise substitution pattern of halogens on the benzene ring significantly influences the physicochemical properties and reactivity of the bromomethyl group. The interplay of inductive and resonance effects of the fluorine and chlorine atoms modulates the electrophilicity of the benzylic carbon, impacting reaction kinetics and substrate scope.
Below is a comparative table of properties for various isomers of chlorodifluorobenzyl bromide and related compounds. This data is essential for designing reaction conditions and for the purification of products.
| Property | 1-(Bromomethyl)-4-chloro-2-fluorobenzene | 1-Bromomethyl-3,5-difluorobenzene | 1,4-bis(bromomethyl)-2,5-difluorobenzene |
| CAS Number | 71916-82-0[2] | 141776-91-2[3] | 35335-08-1[4] |
| Molecular Formula | C₇H₅BrClF | C₇H₅BrF₂ | C₈H₆Br₂F₂ |
| Molecular Weight | 223.47 g/mol [2] | 207.03 g/mol | 299.94 g/mol [4] |
| Boiling Point | 96-98 °C at 15 mmHg[2] | 65 °C at 4.5 mmHg[3] | Not available |
| Density | 1.654 g/cm³ (Predicted)[2] | 1.6 g/mL at 25 °C[3] | Not available |
| Refractive Index | n20/D 1.5680[2] | n20/D 1.521[3] | Not available |
| Flash Point | 96-98°C/15mm[2] | 81 °C / 177.8 °F | Not available |
Synthesis and Mechanistic Considerations
The synthesis of substituted benzyl bromides typically involves the radical bromination of the corresponding substituted toluene. This process is often initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source. The choice of solvent is critical to the success of the reaction, with non-polar solvents like carbon tetrachloride or cyclohexane being common.
Experimental Protocol: Radical Bromination of a Substituted Toluene
This protocol provides a general procedure for the synthesis of a bromomethyl-chlorodifluorobenzene derivative from the corresponding toluene precursor.
1. Reagents and Materials:
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Substituted chlorodifluorotoluene (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Azobisisobutyronitrile (AIBN) (0.02 eq)
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Carbon tetrachloride (or suitable non-polar solvent)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate
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Rotary evaporator
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Reaction flask with reflux condenser and magnetic stirrer
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UV lamp (optional)
2. Procedure:
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To a dry reaction flask, add the substituted chlorodifluorotoluene and carbon tetrachloride.
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Add N-bromosuccinimide and AIBN to the solution.
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Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) and irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
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Filter the mixture to remove the succinimide.
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Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a water wash.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
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The crude product can be purified by vacuum distillation or column chromatography.
Reaction Workflow Diagram
Caption: Key hazard and safety information for halogenated benzyl bromides.
Conclusion
While the specific compound 1-(bromomethyl)-4-chloro-2,5-difluorobenzene may not be a common article of commerce, its isomers and related analogs are of significant importance in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis, properties, and safe handling is crucial for any researcher working with these versatile chemical building blocks. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this class of compounds in advanced scientific research.
References
- 1-broMo-4-(chloroMethyl)-2,5-difluorobenzene | 1341660-62-5 - ChemicalBook. (n.d.).
- Benzene, 1-(broMoMethyl)-4-chloro-2-fluoro- - ChemBK. (2024-04-09).
- 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical. (n.d.).
- 1-(Bromomethyl)-2-chloro-4-fluorobenzene | C7H5BrClF | CID 2725062 - PubChem. (n.d.).
- 1,4-bis(bromomethyl)-2,5-difluorobenzene - LookChem. (n.d.).
- 1-(bromomethyl)-5-chloro-2,4-difluorobenzene - AOBChem USA. (n.d.).
- 2090530-74-6|1-Bromo-4-(bromomethyl)-3-chloro-2-fluorobenzene - BLDpharm. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-27).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-26).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-26).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-10).
- SAFETY DATA SHEET - Fisher Scientific. (2021-12-24).
- 2090352-00-2|1-(bromomethyl)-2,5-difluoro-4-iodobenzene - BLDpharm. (n.d.).
- 1805526-51-5 | 1-(Bromomethyl)-2-chloro-3,4-difluorobenzene | ChemScene. (n.d.).
- 1-Bromo-2,4-difluorobenzene 98 348-57-2 - Sigma-Aldrich. (n.d.).
- Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1 - Googleapis.com. (n.d.).
- 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem. (n.d.).
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
- 1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene | 1275557-33-9 | ABC55733. (n.d.).
